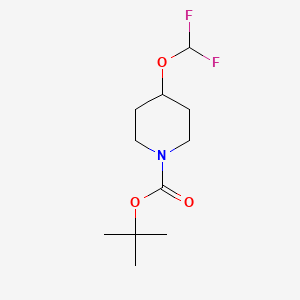

Tert-butyl 4-(difluoromethoxy)piperidine-1-carboxylate

Description

Tert-butyl 4-(difluoromethoxy)piperidine-1-carboxylate belongs to a class of piperidine derivatives widely utilized as intermediates in pharmaceutical synthesis. These compounds are characterized by a piperidine ring substituted at the 4-position with functional groups such as alkoxy, amido, or aryl moieties, and a tert-butyl carbamate group at the 1-position. The tert-butyl carbamate acts as a protective group, enhancing stability during synthetic processes . The difluoromethoxy group likely confers unique electronic and steric properties, influencing reactivity and bioavailability compared to non-fluorinated analogs.

Properties

IUPAC Name |

tert-butyl 4-(difluoromethoxy)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F2NO3/c1-11(2,3)17-10(15)14-6-4-8(5-7-14)16-9(12)13/h8-9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJHNRMRDMFMNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(difluoromethoxy)piperidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with difluoromethyl ether under basic conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an organic solvent like tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production of tert-butyl 4-(difluoromethoxy)piperidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(difluoromethoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the piperidine ring or other functional groups.

Substitution: The difluoromethoxy group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-(difluoromethoxy)piperidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies to understand the interactions of piperidine derivatives with biological targets.

Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl 4-(difluoromethoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The piperidine ring provides structural stability and contributes to the compound’s overall bioactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The table below compares tert-butyl 4-(difluoromethoxy)piperidine-1-carboxylate with structurally related piperidine derivatives, highlighting substituent diversity and associated properties:

Physicochemical Properties

Biological Activity

Tert-butyl 4-(difluoromethoxy)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C12H16F2N2O2 |

| Molecular Weight | 270.26 g/mol |

| IUPAC Name | Tert-butyl 4-(difluoromethoxy)piperidine-1-carboxylate |

| CAS Number | [Not specified] |

Tert-butyl 4-(difluoromethoxy)piperidine-1-carboxylate exhibits its biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in cell signaling pathways, particularly those associated with cancer proliferation.

- Interaction with Receptors : It may interact with various receptors, influencing cellular responses and potentially modulating inflammatory processes.

Biological Activity

Research indicates that tert-butyl 4-(difluoromethoxy)piperidine-1-carboxylate possesses several significant biological activities:

- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Anti-inflammatory Effects : The compound has been shown to reduce the production of inflammatory cytokines in cellular models, suggesting potential applications in treating inflammatory diseases.

- Antiviral Properties : Preliminary studies indicate that it may exhibit antiviral activity against certain viruses, although further investigation is required.

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer effects of tert-butyl 4-(difluoromethoxy)piperidine-1-carboxylate was conducted using human melanoma cell lines. The results indicated:

- Cell Viability Assay : The compound reduced cell viability by over 70% at concentrations above 10 µM.

- Mechanistic Insights : Flow cytometry analysis revealed an increase in apoptotic cells, confirming its role in promoting programmed cell death.

Case Study 2: Anti-inflammatory Activity

In a separate study focused on inflammation, the compound was tested on lipopolysaccharide (LPS)-stimulated macrophages:

- Cytokine Production : Treatment with tert-butyl 4-(difluoromethoxy)piperidine-1-carboxylate resulted in a significant decrease in TNF-alpha and IL-6 levels.

- Signaling Pathways : Western blot analysis indicated inhibition of NF-kB activation, highlighting its potential as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of tert-butyl 4-(difluoromethoxy)piperidine-1-carboxylate. Variations in substituents on the piperidine ring have been explored to enhance potency and selectivity:

| Substituent Variation | Biological Activity |

|---|---|

| Fluoro vs. Bromo | Increased anticancer potency observed with fluorine substitution |

| Alkyl Chain Length | Longer chains generally enhance lipophilicity but may reduce selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.